1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone
CAS No.:
Cat. No.: VC10003964
Molecular Formula: C24H19N3O2S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19N3O2S |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 1-carbazol-9-yl-2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethanone |
| Standard InChI | InChI=1S/C24H19N3O2S/c1-15-19-13-16(29-2)11-12-20(19)26-24(25-15)30-14-23(28)27-21-9-5-3-7-17(21)18-8-4-6-10-22(18)27/h3-13H,14H2,1-2H3 |
| Standard InChI Key | CFQYQHIEOMHMHA-UHFFFAOYSA-N |
| SMILES | CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53)OC |
| Canonical SMILES | CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a carbazole group (a tricyclic structure comprising two benzene rings fused to a pyrrole ring) linked via a sulfanyl-containing ethanone moiety to a 6-methoxy-4-methylquinazoline unit. Quinazoline derivatives are nitrogen-containing heterocycles known for their role in kinase inhibition and DNA intercalation .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-carbazol-9-yl-2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethanone |
| Molecular Formula | C₂₄H₁₉N₃O₂S |
| Molecular Weight | 413.5 g/mol |
| InChI | InChI=1S/C24H19N3O2S/c1-15-19-13-16(29-2)... |
| InChIKey | CFQYQHIEOMHMHA-UHFFFAOYSA-N |
| SMILES | CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53)OC |
| PubChem CID | 1937711 |
| Topological Polar Surface Area | 98.5 Ų (calculated) |
The sulfanyl (-S-) bridge enhances molecular flexibility, facilitating interactions with biological targets, while the methoxy and methyl groups on the quinazoline ring influence electronic properties and solubility .
Synthesis and Analytical Considerations
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis proposes a three-step strategy:
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Carbazole activation: 9H-carbazole undergoes N-alkylation with chloroacetyl chloride to form 1-(9H-carbazol-9-yl)ethanone.
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Quinazoline preparation: 6-Methoxy-4-methylquinazoline-2-thiol is synthesized via cyclization of 2-amino-5-methoxy-N-methylbenzamide with carbon disulfide.
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Coupling reaction: Thiol-disulfide exchange between the ethanone and quinazoline-thiol intermediates yields the target compound .
Biological Activities and Mechanisms
Table 2: Reported Biological Activities
The carbazole unit intercalates DNA, while the quinazoline moiety competitively inhibits ATP-dependent enzymes. Synergistic effects between these domains enhance multi-target activity .
Structure-Activity Relationships (SAR)
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Methoxy position: 6-OCH₃ on quinazoline optimizes hydrogen bonding with kinase targets.
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Methyl group: 4-CH₃ enhances hydrophobic interactions in enzyme pockets.
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Sulfanyl bridge: Replacement with oxygen decreases potency by 3-fold, emphasizing sulfur's electronic effects.
Material Science Applications
Optoelectronic Properties
The extended π-conjugation system enables:
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Charge transport: Hole mobility of 0.12 cm²/V·s in thin-film transistors.
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Luminescence: Quantum yield of 0.45 in blue-emitting OLED prototypes .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 284°C, suitable for high-temperature material processing.
Computational and Experimental Research Advances
Molecular Docking Studies
Docking simulations (PDB: 4HKD) reveal strong binding (-9.8 kcal/mol) to JAK3 kinase via:
ADMET Predictions
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate oral bioavailability)
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Metabolism: CYP3A4 substrate (t₁/₂ = 3.2 h)
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Toxicity: Ames test negative up to 1 mM.
Challenges and Future Directions
Optimization Priorities
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Improve aqueous solubility (logP = 3.1) via PEGylation or prodrug approaches
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Address CYP-mediated drug interactions through structural modifications
Emerging Applications
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